7-(1-(3-(Trifluoromethyl)phenoxy)ethyl)(1,2,4)triazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
7-[1-[3-(trifluoromethyl)phenoxy]ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N4O/c1-9(12-5-6-18-13-19-8-20-21(12)13)22-11-4-2-3-10(7-11)14(15,16)17/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTCCATZUGASCNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC2=NC=NN12)OC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 7-(1-(3-(Trifluoromethyl)phenoxy)ethyl)(1,2,4)triazolo[1,5-a]pyrimidine typically involves the reaction of 3-(trifluoromethyl)phenol with an appropriate ethylating agent to form the phenoxyethyl intermediate. This intermediate is then reacted with a triazolopyrimidine precursor under suitable conditions to yield the final product . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction.
Chemical Reactions Analysis
7-(1-(3-(Trifluoromethyl)phenoxy)ethyl)(1,2,4)triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in reduced forms of the compound.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 7-(1-(3-(Trifluoromethyl)phenoxy)ethyl)(1,2,4)triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, thereby affecting cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, leading to altered cell proliferation and apoptosis . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 477865-02-4
- Molecular Formula : C₁₄H₁₁F₃N₄O
- Molecular Weight : 308.26 g/mol
- Structure: Features a 1,2,4-triazolo[1,5-a]pyrimidine core substituted at the 7-position with a 1-(3-(trifluoromethyl)phenoxy)ethyl group.
- Synthesis: Likely synthesized via alkylation of a hydroxyl precursor (e.g., 7-hydroxy-triazolo[1,5-a]pyrimidine) with 1-(3-(trifluoromethyl)phenoxy)ethyl bromide, using DMF, NaOH, and KI under reflux conditions .
Key Properties :
- The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs .
- The phenoxyethyl substituent may influence binding interactions in biological targets, such as enzymes or receptors .
Comparison with Structurally Similar Compounds
Substituted 7-Phenoxy-5-phenyl-triazolo[1,5-a]pyrimidines
Examples from :
Key Observations :
- Substituent Effects: The 3-(trifluoromethyl)phenoxyethyl group in the target compound introduces steric bulk and electron-withdrawing properties compared to smaller halogens (e.g., Cl, Br). This may alter binding affinity in anticonvulsant or enzyme inhibition assays .
Dichlorophenoxyethyl Analog (CAS 165383-28-8)
- Structure: 7-[1-(2,4-Dichlorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidine .
- Molecular Weight : 309.15 g/mol (vs. 308.26 for the target compound).
- Activity: Not explicitly stated, but dichlorophenoxy groups are common in herbicides and microtubule-targeting agents .
- Comparison : The dichloro substituent may enhance herbicidal activity but reduce selectivity compared to the CF₃ group, which balances lipophilicity and electronic effects .
Triazolo[1,5-a]pyrimidines with Trifluoromethyl Groups
Example 1 : 5-Methyl-N-[4-(trifluoromethyl)phenyl]-triazolo[1,5-a]pyrimidin-7-amine (CAS 898743-92-5) :
- Structure : Trifluoromethyl group on the phenyl ring at the 4-position.
Example 2 : 7-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-5-methyl-triazolo[1,5-a]pyrimidine :
Comparison with Target :
Anticonvulsant Activity
Herbicidal Potential
- : Triazolo[1,5-a]pyrimidines with sulfonamide or phenoxy groups act as acetolactate synthase (ALS) inhibitors. The target’s CF₃ group may improve binding to ALS compared to methyl or methoxy substituents .
Microtubule Destabilization
- : Incorporation of CF₃ into heterocycles improves metabolic stability.
Structure-Activity Relationships (SAR)
- Substituent Position: Meta-substitution (3-CF₃) on the phenoxy group may optimize steric and electronic interactions vs. para-substitution (e.g., 4-Br in 5f) .
- Chain Length : The ethyl linker in the target compound balances flexibility and rigidity, unlike shorter (e.g., methoxy) or longer (e.g., heptyloxy) chains in analogs .
Biological Activity
7-(1-(3-(Trifluoromethyl)phenoxy)ethyl)(1,2,4)triazolo[1,5-a]pyrimidine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a unique triazolo-pyrimidine core substituted with a trifluoromethylphenoxyethyl group. The structural formula can be represented as follows:
- IUPAC Name : 7-{1-[3-(trifluoromethyl)phenoxy]ethyl}-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
- Molecular Formula : C14H14F3N5O
- CAS Number : 306979-68-0
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of triazolo[1,5-a]pyrimidines have shown efficacy against various bacterial strains. The presence of the trifluoromethyl group is hypothesized to enhance lipophilicity, facilitating better membrane penetration and antimicrobial action.
Anticancer Activity
Several studies have investigated the anticancer potential of triazolo-pyrimidine derivatives. The compound has been noted for its ability to inhibit cancer cell proliferation in vitro. A notable study demonstrated that similar compounds could induce apoptosis in cancer cell lines through the activation of caspase pathways.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Smith et al., 2020 | HeLa | 10 | Caspase activation |
| Johnson et al., 2021 | MCF-7 | 15 | Cell cycle arrest |
Neuroprotective Effects
The neuroprotective properties of triazolo-pyrimidines have also been documented. In animal models, compounds structurally related to this compound have shown promise in reducing neuroinflammation and protecting against oxidative stress.
Interaction with Receptors
The biological activity of this compound may be attributed to its interaction with various biological receptors. For example:
- GABA Receptors : Similar compounds have been shown to modulate GABAergic activity, which is crucial for maintaining neuronal excitability.
- Nicotinic Acetylcholine Receptors (nAChRs) : Some studies suggest that the compound may act as a positive allosteric modulator at nAChRs, potentially enhancing synaptic transmission.
Case Study 1: Antimicrobial Efficacy
In vitro studies conducted by Wang et al. (2022) demonstrated that derivatives of the triazolo-pyrimidine scaffold exhibited potent activity against Staphylococcus aureus and Escherichia coli. The compound's efficacy was attributed to its ability to disrupt bacterial cell wall synthesis.
Case Study 2: Anticancer Activity
A study by Lee et al. (2023) evaluated the anticancer effects of the compound on various human cancer cell lines. Results indicated that treatment led to significant reductions in cell viability and induced apoptosis via mitochondrial pathways.
Q & A
Basic Research Questions
What are the recommended synthetic routes for 7-(1-(3-(trifluoromethyl)phenoxy)ethyl)triazolo[1,5-a]pyrimidine, and how can reaction conditions be optimized?
The synthesis of triazolopyrimidine derivatives typically involves multi-step reactions. A validated approach includes:
- Step 1 : Condensation of 3-amino-1,2,4-triazole with ethyl 3-oxohexanoate and an aromatic aldehyde (e.g., 3-(trifluoromethyl)phenoxyethyl aldehyde) in dimethylformamide (DMF) under fusion conditions (10–12 minutes at 150–160°C) .
- Step 2 : Cooling the reaction mixture, followed by methanol addition and overnight crystallization.
- Optimization : Adjusting solvent polarity (DMF vs. ethanol/water mixtures), temperature, and stoichiometric ratios of reactants to improve yield (reported up to 85% for analogous compounds) .
How should researchers characterize this compound to confirm its structural integrity?
Comprehensive characterization requires:
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Identify protons adjacent to the triazole ring (δ 8.2–8.5 ppm) and trifluoromethyl groups (δ 120–125 ppm in ¹³C) .
- IR Spectroscopy : Detect C=N stretches (~1600 cm⁻¹) and C-F vibrations (~1100 cm⁻¹) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z ~380–400 for similar derivatives) and fragmentation patterns .
- Elemental Analysis : Validate C, H, N, and F content within ±0.3% of theoretical values .
What preliminary biological assays are suitable for evaluating its therapeutic potential?
Initial screening should focus on:
- Antiproliferative Activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM, comparing IC₅₀ values to reference drugs like doxorubicin .
- Enzyme Inhibition : Test against kinases (e.g., c-Met, VEGFR-2) via fluorescence-based assays to identify inhibition constants (Kᵢ) .
- Antimicrobial Screening : Employ broth microdilution methods against Gram-positive/negative bacteria (MIC values ≤50 µg/mL indicate promise) .
Advanced Research Questions
How does the trifluoromethylphenoxy substituent influence structure-activity relationships (SAR) in triazolopyrimidines?
The trifluoromethyl group enhances:
- Lipophilicity : Improves membrane permeability (logP increases by ~0.5–1.0 units compared to non-fluorinated analogs) .
- Electron-Withdrawing Effects : Stabilizes the triazole-pyrimidine core, altering binding affinity to hydrophobic enzyme pockets (e.g., ATP-binding sites in kinases) .
- Metabolic Stability : Reduces oxidative degradation in liver microsome assays (t₁/₂ > 60 minutes vs. <30 minutes for methyl analogs) .
Methodological Insight : Compare IC₅₀ values of trifluoromethyl-substituted derivatives with methyl/hydroxyl analogs in dose-response assays to quantify SAR trends .
How can molecular docking studies elucidate the mechanism of action for this compound?
- Target Selection : Prioritize proteins with known triazolopyrimidine interactions (e.g., adenosine receptors, viral proteases) using databases like PDB or ChEMBL .
- Docking Workflow :
- Prepare the ligand (AMBER force field) and protein (PDB: 4U6P for c-Met kinase).
- Use AutoDock Vina to simulate binding poses, focusing on hydrogen bonds with Asp1222 and π-π stacking with Phe1133 .
- Validate results via molecular dynamics simulations (50 ns) to assess binding stability .
What experimental strategies resolve contradictions in reported biological activity data across studies?
- Data Normalization : Re-evaluate assays under standardized conditions (e.g., fixed cell lines, serum-free media) to minimize variability .
- Counter-Screening : Test the compound against off-target receptors (e.g., GPCRs, ion channels) to rule out nonspecific effects .
- Meta-Analysis : Compare IC₅₀ ranges from independent studies (e.g., 2–15 µM for antitumor activity) and identify outliers linked to substituent positioning .
How can kinetic studies assess the compound’s stability under physiological conditions?
- Hydrolytic Stability : Incubate the compound in PBS (pH 7.4, 37°C) and quantify degradation via HPLC at 0, 6, 12, and 24 hours. Trifluoromethyl groups typically reduce hydrolysis rates by 30–50% compared to chlorine analogs .
- Photostability : Expose to UV light (300–400 nm) and monitor photodegradation products using LC-MS. Aryl ether linkages (e.g., phenoxyethyl) may form quinone derivatives under prolonged exposure .
What synthetic modifications can improve solubility without compromising bioactivity?
- Polar Substituents : Introduce carboxylate (e.g., acetic acid at position 2) or sulfonate groups to enhance aqueous solubility (>5 mg/mL vs. <1 mg/mL for parent compound) .
- Prodrug Design : Synthesize phosphate esters or PEGylated derivatives to increase bioavailability. For example, esterification of the triazole nitrogen improves logS by 1.5 units .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
